Civorebrutinib Kinase Selectivity vs. Ibrutinib: Direct Comparative Kinase Panel Data
In a small kinase screen, civorebrutinib demonstrated selective inhibition of BTK with no measurable activity against LCK, SRC, LYN, ITK, TEC, and EGFR. By direct comparison, ibrutinib was equipotent at all of these enzymes, indicating broad off-target kinase inhibition [1]. Additionally, civorebrutinib (XNW-1011) was shown in vitro not to inhibit EGFR, ITK, JAK3, LYN, and SRC—key off-targets implicated in ibrutinib-associated adverse events including atrial fibrillation and bleeding [2]. Civorebrutinib inhibits B cell activation in vitro with an IC50 <10 nM [1].
| Evidence Dimension | Kinase selectivity profile (off-target kinase inhibition) |
|---|---|
| Target Compound Data | Selective for BTK; no inhibition of LCK, SRC, LYN, ITK, TEC, EGFR, JAK3 |
| Comparator Or Baseline | Ibrutinib: equipotent inhibition across LCK, SRC, LYN, ITK, TEC, and EGFR |
| Quantified Difference | Qualitative categorical difference: civorebrutinib shows no detectable off-target inhibition in panel; ibrutinib shows equipotent activity across all tested kinases |
| Conditions | Small kinase screening panel; in vitro biochemical assays |
Why This Matters
Kinase selectivity directly correlates with off-target toxicity risk—ibrutinib's inhibition of EGFR and ITK is linked to rash, diarrhea, and atrial fibrillation, making civorebrutinib's cleaner selectivity profile mechanistically relevant for studies requiring minimized off-target confounding.
- [1] IUPHAR/BPS Guide to Pharmacology. Civorebrutinib ligand page - Bioactivity Comments. Ligand ID: 12868. View Source
- [2] Chen X, Huang S, Hu F, et al. Abstract 792: A novel covalent reversible BTK inhibitor for B cell malignancies with enhanced selectivity and in vivo efficacy. Cancer Res. 2018;78(13_Supplement):792. View Source
